molecular formula C12H17N B13255906 4-Methyl-3-phenylpiperidine

4-Methyl-3-phenylpiperidine

Cat. No.: B13255906
M. Wt: 175.27 g/mol
InChI Key: UIDLQAWMPWRZCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-3-phenylpiperidine is a chemical compound belonging to the piperidine class, which is characterized by a six-membered ring containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds . The structure of this compound includes a methyl group at the fourth position and a phenyl group at the third position of the piperidine ring, making it a unique and valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-phenylpiperidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-phenylpropionaldehyde with methylamine followed by cyclization can yield this compound . Another method involves the hydrogenation of pyridine derivatives using catalysts such as palladium or rhodium .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-3-phenylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium or rhodium catalysts.

    Substitution: Nucleophiles such as halides, amines, or alcohols.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced piperidine derivatives.

    Substitution: Functionalized piperidine compounds.

Comparison with Similar Compounds

Uniqueness: 4-Methyl-3-phenylpiperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and phenyl groups contribute to its unique reactivity and potential therapeutic applications .

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

4-methyl-3-phenylpiperidine

InChI

InChI=1S/C12H17N/c1-10-7-8-13-9-12(10)11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3

InChI Key

UIDLQAWMPWRZCF-UHFFFAOYSA-N

Canonical SMILES

CC1CCNCC1C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.